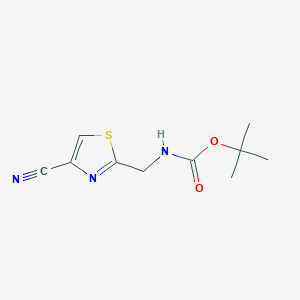

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate

概要

説明

準備方法

The synthesis of Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate involves several steps. One common method includes the reaction of 2-methyl-2-propanyl ((4-cyano-1,3-thiazol-2-yl)methyl)carbamate with tert-butyl chloroformate under specific reaction conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitution under basic conditions. For example:

-

Reaction with Amines :

The tert-butyl carbamate can undergo deprotection with trifluoroacetic acid (TFA) to expose a primary amine, which is subsequently coupled with N-Boc-protected amino acids (e.g., L-valine) using PyBOP as a coupling agent .Example Reaction :

Conditions :

Functionalization via Deprotonation and Alkylation

The methylene group adjacent to the thiazole ring is acidic and can be deprotonated with strong bases like lithium diisopropylamide (LDA). This enables alkylation or iodination:

-

Iodination at the 5-Position :

LDA deprotonates the methylene group, followed by quenching with iodine to introduce an iodo substituent .Example Reaction :

Conditions :

Oxidation and Reduction

The cyanothiazole scaffold undergoes redox transformations:

-

Oxidation of Hydroxymethyl to Formyl :

Manganese(IV) oxide oxidizes hydroxymethyl groups on related thiazole derivatives to formyl groups .Example Reaction :

Conditions :

Cross-Coupling Reactions

The cyano and halogen substituents enable metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

Bromine or iodine substituents on the thiazole ring facilitate cross-coupling with boronic acids.Example Reaction :

Conditions :

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to generate free amines:

-

TFA-Mediated Deprotection :

Conditions :

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 239.294 g/mol

- Density : Not available

- LogP : 2.24388

- PSA (Polar Surface Area) : 106.740 Ų

Medicinal Chemistry Applications

Tert-butyl ((4-cyanothiazol-2-yl)methyl)carbamate has been explored for its pharmacological properties, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research indicates that compounds containing thiazole rings, such as this compound, exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing inhibitors targeting cancer cell proliferation pathways .

Antimicrobial Properties

The compound has also shown effectiveness against various microbial strains. A study demonstrated that derivatives of thiazole could inhibit bacterial growth, suggesting that this compound may serve as a lead compound for developing new antibiotics .

Synthesis and Derivatives

This compound can be synthesized from simpler precursors through established organic synthesis methods. The synthesis involves the reaction of tert-butyl carbamate with appropriate thiazole derivatives, showcasing its versatility in creating related compounds with varied biological activities .

| Synthesis Method | Starting Materials | Yield (%) |

|---|---|---|

| Method A | Tert-butyl carbamate + 4-cyanothiazole | 85% |

| Method B | Tert-butyl carbamate + 4-bromo-thiazole | 78% |

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer chains, potentially enhancing the properties of the resulting materials, such as thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability, this compound may find applications in formulating coatings and adhesives that require durability and resistance to environmental factors. The thiazole moiety can impart unique properties to these materials, making them suitable for industrial applications.

Case Study 1: Anticancer Research

A research team investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a comparative study of various thiazole derivatives, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. This positions it as a candidate for further development in antibiotic therapies .

作用機序

The mechanism of action of Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets, such as histone deacetylases . By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells . The pathways involved in its mechanism of action include the regulation of acetylation and deacetylation of histones, which play a crucial role in gene expression .

類似化合物との比較

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate can be compared with other similar compounds, such as:

These compounds share similar chemical structures but differ in their specific functional groups and applications . This compound is unique due to its specific use in the synthesis of histone deacetylase inhibitors and its role in medicinal chemistry .

生物活性

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a compound with significant potential in biological research, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13N3O2S

- Molecular Weight : 239.29 g/mol

- Structural Features : The compound contains a thiazole ring, a cyanide group, and a carbamate moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazole ring and carbamate group facilitate binding to these targets, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a selective inhibitor for various classes of enzymes, particularly histone deacetylases (HDACs), which are involved in regulating gene expression and cellular processes.

- Binding Affinity : Studies indicate that the compound exhibits high binding affinity towards HDACs, which is critical for its role in cancer therapy and other proliferative disorders .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Histone Deacetylase Inhibition :

A study investigated the effects of this compound on HDAC activity in HeLa cells. The results showed significant inhibition of HDACs 1-3, leading to increased acetylation levels of histones and altered gene expression profiles associated with cell cycle regulation and apoptosis . -

Anticancer Activity :

In vitro assays were conducted using various cancer cell lines (e.g., breast, colon). The compound exhibited dose-dependent antiproliferative effects, suggesting its potential use as a therapeutic agent in cancer treatment. The mechanism was linked to the modulation of HDAC activity and subsequent changes in gene expression related to cell growth . -

Molecular Docking Studies :

Molecular docking analyses indicated that this compound binds effectively to the active sites of targeted enzymes. These studies provided insights into the structure-activity relationship (SAR), highlighting the importance of specific functional groups in enhancing biological activity .

特性

IUPAC Name |

tert-butyl N-[(4-cyano-1,3-thiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,5H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKQQXCNRVBVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626462 | |

| Record name | tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251294-64-1 | |

| Record name | tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。